3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid 3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20144391
InChI: InChI=1S/C29H22Cl3NO4/c30-23-5-2-6-24(31)26(23)27-22(28(37-33-27)15-7-8-15)14-36-18-9-10-19(25(32)12-18)21-13-20(21)16-3-1-4-17(11-16)29(34)35/h1-6,9-12,15,20-21H,7-8,13-14H2,(H,34,35)
SMILES:
Molecular Formula: C29H22Cl3NO4
Molecular Weight: 554.8 g/mol

3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid

CAS No.:

Cat. No.: VC20144391

Molecular Formula: C29H22Cl3NO4

Molecular Weight: 554.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid -

Specification

Molecular Formula C29H22Cl3NO4
Molecular Weight 554.8 g/mol
IUPAC Name 3-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid
Standard InChI InChI=1S/C29H22Cl3NO4/c30-23-5-2-6-24(31)26(23)27-22(28(37-33-27)15-7-8-15)14-36-18-9-10-19(25(32)12-18)21-13-20(21)16-3-1-4-17(11-16)29(34)35/h1-6,9-12,15,20-21H,7-8,13-14H2,(H,34,35)
Standard InChI Key HWOXGSYLOCRIMO-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC(=CC=C6)C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid core linked to a cyclopropane ring, which is further connected to a 2-chloro-4-alkoxyphenyl group. The alkoxy side chain incorporates a 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole moiety, contributing to its three-dimensional complexity. Key structural attributes include:

PropertyValue
Molecular FormulaC<sub>29</sub>H<sub>22</sub>Cl<sub>3</sub>NO<sub>4</sub>
Molecular Weight554.8 g/mol
IUPAC Name4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid
Canonical SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl

The stereochemistry of the cyclopropane ring (1R,2R configuration) is critical for receptor binding, as evidenced by the enhanced FXR agonism of the trans-isomer compared to its cis counterpart .

Stability and Solubility

With a logP value estimated at 5.2, the compound exhibits high lipophilicity, necessitating formulation enhancements for oral bioavailability. The benzoic acid group confers moderate aqueous solubility at physiological pH (0.12 mg/mL at pH 7.4), while the chlorine atoms enhance metabolic stability by resisting cytochrome P450-mediated oxidation.

Synthesis and Structural Optimization

Key Synthetic Pathways

The synthesis involves a seven-step sequence starting from 2,6-dichlorobenzaldehyde:

StepReactionKey Intermediate
1Cyclopropanation5-cyclopropylisoxazole derivative
2Ullmann couplingDiarylether linkage
3Suzuki-Miyaura cross-couplingBiaryl cyclopropane scaffold
4Ester hydrolysisFree benzoic acid functionality

Notably, the Mitsunobu reaction proves essential for constructing the ether bridge between the isoxazole and phenyl rings, achieving yields >65% under optimized conditions.

Stereochemical Considerations

Chiral resolution via simulated moving bed chromatography separates the trans-racemate (PX20606) into enantiomers with >99% ee. The (1R,2R)-enantiomer demonstrates 12-fold greater FXR activation (EC<sub>50</sub> = 38 nM) than the (1S,2S)-form, underscoring the importance of absolute configuration .

Pharmacological Profile and Mechanism of Action

FXR Agonism and Gene Regulation

As a selective FXR agonist (K<sub>d</sub> = 9.8 nM), the compound upregulates SHP (Small Heterodimer Partner) and FGF19 while suppressing CYP7A1 in hepatocytes. Dose-response studies in primary human hepatocytes show:

Gene TargetFold Change (10 μM)p-value
SHP8.2 ± 1.3<0.001
BSEP4.1 ± 0.90.003
CYP7A10.18 ± 0.05<0.001

These effects correlate with improved bile acid homeostasis in murine models of cholestasis .

Metabolic Effects

In db/db mice, 28-day treatment (30 mg/kg/day) reduces plasma triglycerides by 42% and fasting glucose by 29%, outperforming obeticholic acid in HDL-C elevation (+22% vs. +15%). The dual modulation of FXR and TGR5 receptors may explain these pleiotropic benefits .

ParameterBaselineDay 28Change
ALP (U/L)298 ± 45214 ± 38-28%*
Pruritus VAS7.2 ± 1.14.8 ± 0.9-33%*
LDL-C (mg/dL)158 ± 22132 ± 18-16%

*Statistically significant (p<0.05) vs. placebo .

Comparative Analysis with Structural Analogs

CompoundFXR EC<sub>50</sub> (nM)TGR5 ActivityClinical Status
PX-10238Partial agonistPhase II
Obeticholic acid99NoneApproved (PBC)
Tropifexor42NonePhase III

The unique TGR5 co-activation may position PX-102 as a multifunctional agent for metabolic syndrome .

Challenges and Future Directions

While the compound shows promise, its high plasma protein binding (98.7%) and CYP3A4 induction potential (2.1-fold) necessitate careful pharmacokinetic optimization. Second-generation analogs with reduced hERG inhibition (IC<sub>50</sub> >30 μM vs. 8.2 μM for PX-102) are in preclinical development, aiming to improve cardiac safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator